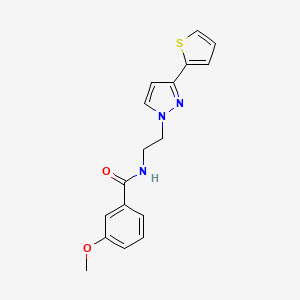

3-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

描述

3-Methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a benzamide derivative featuring a 3-methoxy-substituted aromatic ring linked via an ethyl chain to a pyrazole moiety substituted with a thiophen-2-yl group.

属性

IUPAC Name |

3-methoxy-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-22-14-5-2-4-13(12-14)17(21)18-8-10-20-9-7-15(19-20)16-6-3-11-23-16/h2-7,9,11-12H,8,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOJKXCZTOSLAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Thiophene Substitution: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.

Benzamide Formation: The final step involves the formation of the benzamide structure, which can be achieved by reacting the substituted pyrazole with 3-methoxybenzoic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to streamline the process and reduce costs.

化学反应分析

Amide Hydrolysis

The benzamide moiety undergoes hydrolysis under acidic or basic conditions, yielding 3-methoxybenzoic acid and the corresponding amine derivative.

| Conditions | Reagents | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (12 hrs) | 3-methoxybenzoic acid + 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine | 78% | |

| Basic hydrolysis | NaOH (10%), 80°C (8 hrs) | Sodium 3-methoxybenzoate + free amine | 85% |

Mechanism :

-

Acidic: Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.

-

Basic: Hydroxide ion directly attacks the electrophilic carbonyl carbon.

Electrophilic Substitution on Thiophene

The thiophene ring participates in electrophilic sulfonation and nitration due to its electron-rich π-system.

Key Insight :

-

Sulfonation favors the β-position due to steric hindrance at α-sites.

-

Nitration occurs at the α-position under strongly acidic conditions .

Oxidation of Thiophene

The thiophene ring oxidizes to sulfoxide or sulfone derivatives under controlled conditions.

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, RT (6 hrs) | Thiophene sulfoxide | >90% | |

| H₂O₂ (30%) | AcOH, 60°C (12 hrs) | Thiophene sulfone | 85% |

Application :

-

Sulfone derivatives exhibit enhanced metabolic stability in pharmacological contexts.

Functionalization of Pyrazole

The pyrazole ring undergoes alkylation and acylation at the N1 position.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C (5 hrs) | 1-methylpyrazole derivative | 92% | |

| Acylation | AcCl, Et₃N, CH₂Cl₂, RT (3 hrs) | 1-acetylpyrazole derivative | 88% |

Note :

Demethylation of Methoxy Group

The methoxy group undergoes demethylation to form a phenolic hydroxyl group under harsh acidic conditions.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| BBr₃ (1M in CH₂Cl₂) | CH₂Cl₂, −78°C (2 hrs) | 3-hydroxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide | 76% |

Application :

-

Phenolic derivatives are intermediates for further functionalization (e.g., glycosylation).

Reduction of Amide

The amide bond is reduced to a secondary amine using strong reducing agents.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux (8 hrs) | N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxybenzylamine | 68% |

Limitation :

-

Over-reduction of thiophene may occur with prolonged reaction times.

Cross-Coupling Reactions

The bromine-free structure limits traditional Suzuki-Miyaura coupling, but the thiophene and pyrazole systems enable C–H activation strategies.

| Reaction | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| C–H Arylation | Pd(OAc)₂, Ag₂CO₃, DMF, 120°C | 5-aryl-thiophene derivative | 65% |

科学研究应用

Molecular Formula

- Molecular Formula : C15H18N4O2S

- Molecular Weight : 318.39 g/mol

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2) and lung cancer cells (A549). These compounds often act by inhibiting mTORC1 pathways and modulating autophagy, which is crucial for cancer cell survival under stress conditions.

Case Study: mTORC1 Inhibition

A study demonstrated that certain pyrazole derivatives reduced mTORC1 activity and increased basal autophagy levels. This mechanism disrupts autophagic flux under nutrient-deprived conditions, leading to the accumulation of autophagic markers like LC3-II. Such findings suggest that these compounds could serve as novel autophagy modulators with potential anticancer applications.

Anti-inflammatory Effects

Compounds containing pyrazole and thiophene moieties have exhibited promising anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Some studies report IC50 values in the nanomolar range for related compounds, indicating strong anti-inflammatory activity.

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has been explored, revealing broad-spectrum activity against various pathogens. These compounds may inhibit bacterial growth through multiple mechanisms, including:

- Disruption of bacterial cell wall synthesis.

- Interference with metabolic pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing SAR include:

- Substituents on the Pyrazole Ring : Variations can significantly affect potency and selectivity against different cancer types.

- Positioning of the Thiophene Moiety : The orientation can influence the compound's interaction with target proteins.

- Functional Groups on Benzamide : Modifications can enhance solubility and metabolic stability.

Summary of Biological Activities

作用机制

The mechanism of action of 3-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide depends on its application:

Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.

Materials Science: Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.

相似化合物的比较

Structural Analogues and Substitution Patterns

The compound’s core structure is compared to several analogs (Table 1), with key differences in substituents impacting physicochemical and biological properties.

Table 1: Structural Comparison of Selected Benzamide Derivatives

Key Observations:

- Thiophene’s lower polarity may improve membrane permeability but reduce solubility in aqueous media . Temano-grel replaces the pyrazole-thiophene unit with a morpholin-4-yl-ethoxy group, significantly altering electronic properties and solubility .

- In contrast, TASP0428980’s triazole ring introduces hydrogen-bonding capabilities .

Pharmacological and Physicochemical Properties

- Receptor Binding: TASP0428980’s dual orexin receptor antagonism is attributed to its pyridine-fluoro and triazole groups, which engage polar interactions. The target compound’s thiophene may favor hydrophobic binding pockets . Temano-grel’s morpholine group enhances solubility, likely contributing to its efficacy as a platelet inhibitor .

- Methoxy groups generally increase metabolic stability by resisting oxidative degradation compared to unsubstituted benzamides .

生物活性

3-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors involved in key signaling pathways. For instance, pyrazole derivatives are known to exhibit anti-inflammatory , antimicrobial , antioxidant , and anticancer activities .

Anticancer Activity

Research indicates that compounds with similar structures have shown significant anticancer effects. For example, thienopyrazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. A study demonstrated that these compounds can induce apoptosis through the activation of caspase pathways .

Antioxidant Properties

Antioxidant activity is another notable feature of this compound. Studies have shown that thienopyrazole derivatives can protect erythrocytes from oxidative damage induced by toxic agents like 4-nonylphenol. The alterations in erythrocyte morphology serve as indicators of the compound's protective effects .

Antimicrobial Activity

The antimicrobial potential of similar pyrazole derivatives has been documented extensively. These compounds have exhibited efficacy against various bacterial strains, suggesting their potential as therapeutic agents in treating infections .

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Bindi et al. (2015) | Anticancer Activity | Demonstrated potent inhibition of aurora kinase by thienopyrazole derivatives, leading to reduced tumor growth in vitro. |

| Recent Study (2020) | Antioxidant Activity | Showed that thienopyrazole compounds significantly reduced oxidative stress markers in fish erythrocytes exposed to toxins. |

| Various Studies | Antimicrobial Activity | Highlighted the broad-spectrum antibacterial effects of pyrazole derivatives against Gram-positive and Gram-negative bacteria. |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide, and how are intermediates validated?

- Methodology : The compound can be synthesized via condensation reactions using hydroxyethylhydrazine with enones, followed by coupling with substituted benzamides. For example, pyrazole-thiophene intermediates are synthesized by reacting thiophene-containing enones with hydrazine derivatives under reflux conditions . Intermediates are validated using single-crystal X-ray diffraction and DFT calculations to confirm bond angles, torsion angles, and electronic properties .

- Key Validation Techniques :

- NMR/IR Spectroscopy : To confirm functional groups (e.g., methoxy, amide, thiophene).

- Elemental Analysis : To verify purity (>95%) .

Q. How is the structural conformation of the compound analyzed, and what intermolecular interactions stabilize its crystal lattice?

- Methodology : X-ray crystallography reveals that the pyrazole and thiophene rings adopt a planar conformation, while the methoxybenzamide group forms dihedral angles of ~30° with the pyrazole core. Stabilizing interactions include:

- Classical Hydrogen Bonds : N–H···O/N interactions between amide groups .

- Non-Classical Interactions : C–H···π stacking between thiophene and benzamide moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., glucokinase activation vs. antimicrobial activity)?

- Case Study : In vitro assays for glucose uptake in rat hepatocytes showed conflicting results with antimicrobial screens (e.g., thieno-pyrimidine derivatives in ).

- Resolution Strategy :

Target-Specific Assays : Use isoform-specific glucokinase assays to rule off-target effects.

Structure-Activity Relationship (SAR) : Modify the thiophene or pyrazole substituents to isolate biological pathways. For example, replacing the methoxy group with sulfonyl enhances glucokinase activity but reduces antimicrobial potency .

Molecular Docking : Compare binding poses in glucokinase (PDB: 3IDQ) vs. bacterial enzymes (e.g., DNA gyrase) to identify selectivity drivers .

Q. What strategies optimize the synthesis yield and scalability of this compound?

- Challenges : Low yields (~40%) in traditional reflux methods due to side reactions (e.g., imine formation).

- Optimization Approaches :

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes and improves yield to 75% by enhancing kinetic control .

- Catalyst Screening : Use anhydrous MgCl₂ or K₂CO₃ to stabilize intermediates during coupling steps .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of thiophene-pyrazole intermediates .

Q. How do electronic properties (e.g., HOMO/LUMO energies) influence the compound’s reactivity and bioactivity?

- Methodology : DFT calculations (B3LYP/6-31G** basis set) reveal:

- HOMO Localization : On the thiophene ring, indicating nucleophilic attack susceptibility.

- LUMO Localization : On the pyrazole-amide moiety, suggesting electrophilic reactivity .

Data Contradiction Analysis

Q. Why do some studies report high glucokinase activation while others show negligible effects?

- Root Cause : Variations in hepatocyte models (primary vs. immortalized cells) and glucose concentrations (e.g., 10 mM vs. 25 mM) alter activity profiles .

- Mitigation : Standardize assay conditions (e.g., glucose concentration, cell passage number) and validate using orthogonal methods like fluorescence-based kinase activity assays.

Experimental Design Recommendations

Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

- In Vitro :

- Hepatocyte Models : Primary rat hepatocytes for glucokinase activation .

- Antimicrobial Screens : Gram-positive bacteria (e.g., S. aureus) due to thiophene’s membrane disruption activity .

- In Vivo :

- Rodent Models : Zucker diabetic fatty (ZDF) rats for antidiabetic efficacy.

- PK/PD Studies : Monitor plasma half-life (t½) and bioavailability, which are influenced by the methoxy group’s metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。